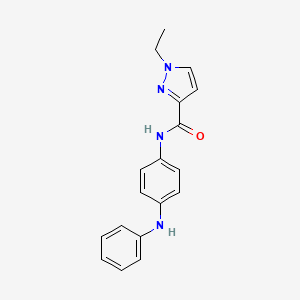
N~2~-(4-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazol-amine derivatives, including those similar to N2-(4-methoxyphenyl)-N1-1,3-thiazol-2-ylalaninamide, involves multiple steps, including the use of NMR and mass spectra for structural confirmation. These compounds have been synthesized for their potential anticancer activity against human cancer cell lines, demonstrating good to moderate activity across various cell types (Yakantham, Sreenivasulu, & Raju, 2019). Another synthesis approach reported involves thiazolidin-4-one derivatives, characterized by X-ray diffraction and quantum chemical calculations, underscoring the importance of detailed structural analysis in the synthesis process (Yahiaoui et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to N2-(4-methoxyphenyl)-N1-1,3-thiazol-2-ylalaninamide has been extensively studied through techniques like X-ray diffraction. These studies reveal critical insights into the compound's crystal structure and molecular geometry, which is essential for understanding its reactivity and interactions (Yahiaoui et al., 2019). Density functional theory (DFT) calculations complement these experimental findings by providing a theoretical framework for predicting molecular properties and behaviors.
Chemical Reactions and Properties
Thiazol-amine derivatives exhibit a range of chemical reactions and properties, including the ability to form complex structures with potential biological activities. Their synthesis often involves reactions that yield compounds with anticancer and antiplatelet activities, illustrating the functional versatility of thiazol derivatives (Tanaka et al., 1994). These properties are closely linked to their molecular structure and the presence of functional groups that facilitate specific chemical interactions.
科学的研究の応用
Corrosion Inhibition
Research on thiazole-based pyridine derivatives, including those with 4-methoxyphenyl groups, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds show a direct relationship between their concentration and inhibition efficiency, suggesting their potential in protecting metallic surfaces against corrosion through both anodic and cathodic inhibition mechanisms. The study highlights the compounds' thermodynamic properties and their ability to form protective films on metal surfaces, as explored through various spectroscopic and electrochemical techniques (Chaitra, Mohana, & Tandon, 2016).
Anticancer Activities
A series of derivatives related to the given compound have been synthesized and tested for their anticancer activities against various human cancer cell lines. The research findings suggest that these compounds exhibit promising anticancer properties, which could be explored further for potential therapeutic applications (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Properties
Several studies have focused on the synthesis and evaluation of thiazole-based compounds for their antimicrobial activities. These compounds have demonstrated effectiveness against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents. The structure-activity relationship analysis provides insights into the molecular features contributing to their antimicrobial potency (Bharti, Nath, Tilak, & Singh, 2010).
特性
IUPAC Name |
2-(4-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-3-5-11(18-2)6-4-10/h3-9,15H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGCOVPQJPKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)
![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)


![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)
![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)
![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)
![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)
![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)